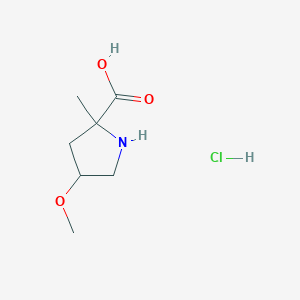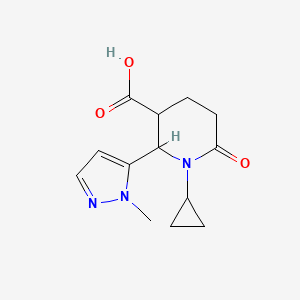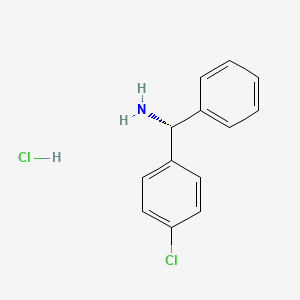
4-Methoxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride
Übersicht
Beschreibung
4-Methoxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride (MMPC) is a heterocyclic organic compound. It has a CAS Number of 2031259-19-3 and a molecular weight of 195.65 . It is typically in the form of an oil .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride consists of a pyrrolidine ring with a methoxy group and a methyl group attached to it . The exact InChI code and key can be found in the MSDS .Physical And Chemical Properties Analysis
This compound has a molecular weight of 195.65 . It is typically in the form of an oil and is stored at normal temperatures .Wissenschaftliche Forschungsanwendungen
-
Anticancer and antibacterial agents : Pyrrolidine derivatives have been used in the development of anticancer and antibacterial agents . The specific methods of application and experimental procedures would depend on the specific derivative and target disease. Results would also vary based on these factors.
-
Central nervous system diseases : Pyrrolidine derivatives have also been used in the treatment of central nervous system diseases . Again, the specific methods of application and experimental procedures would depend on the specific derivative and target disease.
-
Antidiabetics : Pyrrolidine derivatives have been used in the development of antidiabetic drugs . The specific methods of application and experimental procedures would depend on the specific derivative and target disease.
-
Anti-inflammatory and analgesic agents : Pyrrolidine derivatives have been used in the development of anti-inflammatory and analgesic agents . The specific methods of application and experimental procedures would depend on the specific derivative and target disease.
-
Antiviral agents : Pyrrolidine derivatives have been used in the development of antiviral drugs . The specific methods of application and experimental procedures would depend on the specific derivative and target disease.
-
Antifungal agents : Pyrrolidine derivatives have been used in the development of antifungal drugs . The specific methods of application and experimental procedures would depend on the specific derivative and target disease.
It’s also important to note that one of the most significant features of the pyrrolidine ring is the stereogenicity of carbons. Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This could potentially be an area of exploration for “4-Methoxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride”.
-
Cardiovascular diseases : Pyrrolidine derivatives have been used in the development of drugs for cardiovascular diseases . The specific methods of application and experimental procedures would depend on the specific derivative and target disease.
-
Neurodegenerative diseases : Pyrrolidine derivatives have been used in the development of drugs for neurodegenerative diseases . The specific methods of application and experimental procedures would depend on the specific derivative and target disease.
-
Psychiatric disorders : Pyrrolidine derivatives have been used in the development of drugs for psychiatric disorders . The specific methods of application and experimental procedures would depend on the specific derivative and target disease.
-
Corrosion inhibitors : Although not a medical application, benzimidazole, a key heterocycle in therapeutic chemistry, and its derivatives, are recently mentioned in the literature as corrosion inhibitors for steels .
It’s also important to note that one of the most significant features of the pyrrolidine ring is the stereogenicity of carbons. Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This could potentially be an area of exploration for “4-Methoxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride”.
Safety And Hazards
Eigenschaften
IUPAC Name |
4-methoxy-2-methylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-7(6(9)10)3-5(11-2)4-8-7;/h5,8H,3-4H2,1-2H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFXCLXYCNQORB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)OC)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(2E)-but-2-en-1-yl]piperidin-2-one](/img/structure/B1436344.png)
![8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride](/img/structure/B1436345.png)

![(5-{[(2-Methylprop-2-en-1-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B1436347.png)





